Syringine

Vue d'ensemble

Description

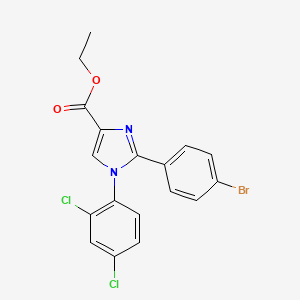

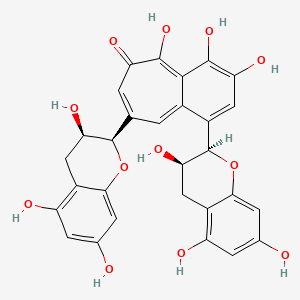

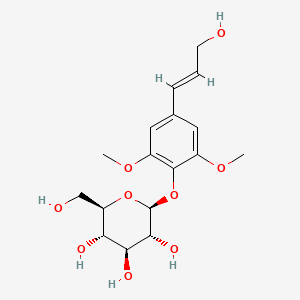

Syringin, also known as E−4-3-Hydroxy-1-propenyl-2, 6-dimethoxyphenyl-β-D-glucopyranoside, is a phenylpropanoid glycoside. It is extracted from the roots of Acanthopanax senticosus (Rupr. et Maxim.) Harms, a medicinal plant traditionally used in Russia, China, Korea, and Japan . Syringin is widely distributed in various plants, including Syringa reticulata and Ilex rotunda . It is known for its diverse pharmacological effects, including immunomodulatory, anti-tumor, antihyperglycemic, and antihyperlipidemic properties .

Applications De Recherche Scientifique

Syringin has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds . In biology, syringin has been studied for its effects on cell proliferation and apoptosis . In medicine, syringin is known for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and neuroprotective properties . It is also used in the development of health products and foods with immunomodulatory and antihyperglycemic effects .

Mécanisme D'action

Target of Action

Syringin, a phenylpropanoid glycoside, has been found to interact with several key targets in the body. These include MAP2K1, PIK3CA, HRAS, EGFR, Caspase3, and PTGS2 . These targets play crucial roles in various cellular processes, including cell proliferation, migration, and apoptosis .

Mode of Action

Syringin interacts with its targets to bring about changes in cellular processes. For instance, it has been shown to inhibit the proliferation and migration of breast cancer cells and promote their apoptosis . It achieves this by interacting with its targets and causing changes in their activity .

Biochemical Pathways

Syringin affects several biochemical pathways. Notably, it has been found to exert anti-breast cancer effects through the PI3K-AKT-PTGS2 and EGFR-RAS-RAF-MEK-ERK pathways . These pathways are involved in regulating cell growth, survival, and metabolism . Additionally, syringin has been shown to have an impact on amino acid metabolism, which is a potential target for the treatment of hepatitis B .

Result of Action

The interaction of syringin with its targets and its impact on various biochemical pathways result in several molecular and cellular effects. For instance, syringin has been shown to have an inhibitory effect on many tumors . It also has immunomodulatory, anti-tumor, antihyperglycemic, and antihyperlipidemic effects . Furthermore, it provides neuroprotection, liver protection, radiation protection, cardioprotection, and bone protection .

Méthodes De Préparation

Syringin can be synthesized through various methods. One common approach involves the extraction from plant sources using solvents such as ethanol or methanol . The extraction process is followed by purification using techniques like column chromatography . Industrial production methods often involve large-scale extraction from plant materials, followed by purification and crystallization . Additionally, ultrasound-assisted extraction has been employed to enhance the yield and efficiency of syringin extraction .

Analyse Des Réactions Chimiques

Syringin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of syringin, which can be used for further pharmacological studies .

Comparaison Avec Des Composés Similaires

Syringin is often compared with other phenylpropanoid glycosides, such as eleutheroside B and coniferin . While these compounds share similar structures, syringin is unique due to its diverse pharmacological effects and its presence in a wide range of plant species . Other similar compounds include sinapyl alcohol and syringaldehyde, which are also used in various pharmacological studies .

Propriétés

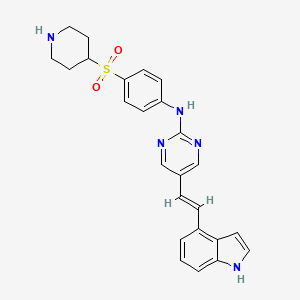

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-4,6-7,12-15,17-22H,5,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVXKWHHAMZTBY-GCPOEHJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O9 | |

| Record name | Eleutheroside B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042438 | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-34-3 | |

| Record name | Syringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6F5B11C96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does syringin exert its anti-inflammatory effects?

A1: Research suggests syringin's anti-inflammatory activity stems from its ability to modulate several key pathways:

- NF-κB inhibition: Syringin effectively inhibits the activation of the NF-κB signaling pathway, a critical regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , ].

- TLR4 signaling suppression: Syringin has been shown to suppress the TLR4/MyD88 signaling pathway, further contributing to its anti-inflammatory effects [].

- Suppression of inflammatory mediators: Syringin effectively reduces levels of inflammatory mediators like COX-2, prostaglandin E2, and ICAM-1 [, ].

Q2: What is the role of syringin in protecting against cerebral ischemia/reperfusion injury?

A2: Studies indicate that syringin protects against cerebral ischemia/reperfusion injury through a multi-pronged approach:

- Reduced neuroinflammation: Syringin administration after middle cerebral artery occlusion (MCAO) in rats was found to significantly reduce the levels of pro-inflammatory cytokines in the brain, suggesting a neuroprotective effect via its anti-inflammatory properties [].

- Inhibition of VRAC currents: Syringin moderately inhibits volume-regulated anion channel (VRAC) currents in a dose-dependent manner. This inhibition may play a role in its neuroprotective effects during ischemia [].

Q3: How does syringin contribute to the regulation of blood glucose levels?

A3: Research suggests syringin may influence blood glucose levels by:

- β-endorphin secretion: Syringin stimulates the secretion of β-endorphin from the adrenal medulla, which then activates peripheral μ-opioid receptors, leading to a decrease in plasma glucose levels in diabetic rats [, ].

Q4: What is the role of syringin in cardiac hypertrophy?

A4: Studies show that syringin can attenuate cardiac hypertrophy induced by pressure overload in mice. This protective effect is linked to the activation of AMPKα and the modulation of autophagy-related signaling pathways [].

Q5: What is the molecular formula and weight of syringin?

A5: Syringin has the molecular formula C17H24O9 and a molecular weight of 372.37 g/mol [].

Q6: What spectroscopic techniques are used to characterize syringin?

A6: Researchers employ various techniques like high-performance liquid chromatography (HPLC) coupled with techniques like UV detection [, , , ], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [] for the identification and quantification of syringin in different matrices.

Q7: What are some of the reported pharmacological effects of syringin?

A7: Syringin exhibits a diverse range of pharmacological activities, including:

- Anti-inflammatory activity: Reduces inflammation in various models, including arthritis and lung inflammation [, ].

- Neuroprotective effects: Protects against cerebral ischemia/reperfusion injury [].

- Anti-diabetic potential: Shows promise in regulating blood glucose levels [, ].

- Anti-cancer activity: Exhibits cytotoxic effects on various cancer cell lines, including cervical and breast cancer cells [, ].

- Anti-angiogenic effects: Inhibits angiogenesis, suggesting potential applications in cancer therapy [].

- Immunomodulatory activity: Modulates immune responses, showing potential in treating allergic conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

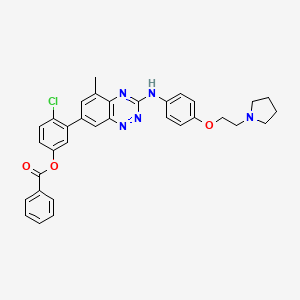

![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)

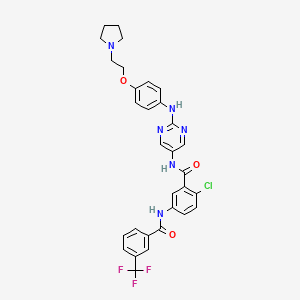

![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)